Benzylhydrazine

Description

Discovery and Initial Characterization

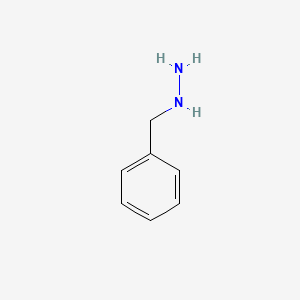

The discovery and initial characterization of benzylhydrazine emerged from the broader exploration of hydrazine derivatives that began in the mid-twentieth century. The compound was first systematically studied as part of investigations into substituted hydrazines, with early research focusing on its preparation through modification of existing synthetic methodologies. Initial characterization efforts established the fundamental chemical properties of this compound, including its molecular formula of carbon seven hydrogen ten nitrogen two and its structural identity as phenylmethylhydrazine.

Early analytical work demonstrated that this compound exists as a liquid under standard conditions, with researchers noting its characteristic reactivity patterns that distinguished it from other hydrazine derivatives. The compound's Chemical Abstracts Service registry number was established as 555-96-4, providing a standardized identification system for research purposes. Initial spectroscopic characterization revealed distinctive features in nuclear magnetic resonance and infrared spectroscopy that allowed for reliable identification and purity assessment.

The physical properties of this compound were systematically documented during early research efforts, with investigators determining key parameters such as boiling point and density. These characterization studies established that the compound exhibits a boiling point of approximately 217.6 degrees Celsius and a density of 1.0343 grams per cubic centimeter. The refractive index was measured at 1.5040, providing additional analytical parameters for compound identification.

Research teams also focused on establishing the compound's chemical stability and reactivity characteristics. Early studies revealed that this compound demonstrates particular reactivity toward carbonyl compounds, forming hydrazone derivatives through condensation reactions. This reactivity pattern became fundamental to understanding the compound's synthetic utility and mechanistic behavior in various chemical transformations.

Position in Organic Chemistry Nomenclature

This compound occupies a well-defined position within the systematic nomenclature of organic chemistry, classified as a substituted hydrazine derivative. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is properly designated as this compound, reflecting its structural composition of a hydrazine unit bearing a benzyl substituent. Alternative nomenclature systems recognize the compound as phenylmethylhydrazine, emphasizing the phenyl group attached through a methylene bridge to the hydrazine functionality.

The systematic naming conventions for this compound reflect broader organizational principles in organic chemistry nomenclature. The compound belongs to the general class of nitrogen-nitrogen bonded organic molecules, specifically within the hydrazine subcategory. This classification system positions this compound among related compounds such as methylhydrazine, ethylhydrazine, and other alkyl-substituted hydrazines, while distinguishing it from aryl-substituted derivatives like phenylhydrazine.

Chemical databases and indexing systems have adopted standardized nomenclature for this compound to ensure consistent identification across research literature. The compound appears in chemical databases under multiple synonymous names, including hydrazine, phenylmethyl; hydrazine, benzyl; and one-benzylhydrazine. This multiplicity of accepted names reflects the evolution of chemical nomenclature and the need to accommodate different naming conventions that developed in parallel research communities.

The structural notation for this compound follows established conventions for representing nitrogen-containing organic compounds. Standard chemical notation systems represent the compound as having a central nitrogen-nitrogen bond with one nitrogen bearing two hydrogen atoms and the other nitrogen carrying both a hydrogen atom and a benzyl group. This structural representation emphasizes the asymmetric substitution pattern that characterizes the compound and distinguishes it from symmetrically substituted hydrazine derivatives.

Historical Development of this compound Research

The historical development of this compound research can be traced through several distinct phases, beginning with fundamental synthetic methodology development and progressing to specialized applications in biochemical and medicinal chemistry contexts. Early research efforts in the 1950s and 1960s focused primarily on establishing reliable synthetic routes for preparing the compound and understanding its basic chemical properties. These foundational studies laid the groundwork for subsequent investigations into more sophisticated applications.

A significant milestone in this compound research occurred with the development of improved synthetic methodologies that allowed for more efficient preparation of the compound. Research published in The Journal of Organic Chemistry in 1961 established important synthetic protocols that enhanced the accessibility of this compound for research purposes. These methodological advances facilitated broader investigation of the compound's properties and potential applications across multiple research disciplines.

The 1980s and 1990s witnessed expanding interest in this compound as a biochemical probe, particularly in enzyme inhibition studies. Researchers discovered that this compound exhibits distinctive interactions with copper-containing enzymes, leading to its use as a mechanistic probe for understanding enzyme function. These studies revealed that this compound acts as a pseudo-substrate for bovine serum amine oxidase, providing insights into enzyme mechanisms that would not have been possible with conventional substrates.

Contemporary research into this compound has expanded to include investigations of synthetic applications beyond simple substitution reactions. Recent studies have explored the use of this compound derivatives in the synthesis of complex heterocyclic compounds and as intermediates in pharmaceutical chemistry. The development of novel synthetic methodologies utilizing this compound has contributed to advances in drug discovery and materials science applications.

| Research Period | Focus Area | Key Developments |

|---|---|---|

| 1950s-1960s | Basic synthesis and characterization | Establishment of synthetic protocols and physical properties |

| 1970s-1980s | Mechanistic studies | Investigation of reactivity patterns and chemical behavior |

| 1980s-1990s | Biochemical applications | Discovery of enzyme inhibition properties |

| 2000s-Present | Advanced synthetic applications | Development of complex synthetic methodologies |

The evolution of analytical techniques has significantly influenced this compound research throughout its history. Early studies relied primarily on classical analytical methods such as elemental analysis and simple spectroscopic techniques. The introduction of advanced nuclear magnetic resonance spectroscopy and mass spectrometry enabled more detailed structural characterization and purity assessment, facilitating more sophisticated research applications.

Modern computational chemistry approaches have also contributed to this compound research by providing theoretical insights into reaction mechanisms and molecular properties. Quantum mechanical calculations have elucidated electronic structure features that explain the compound's distinctive reactivity patterns and guide the design of new synthetic transformations. These computational studies complement experimental investigations and provide predictive capabilities for developing new applications of this compound in chemical synthesis.

Propriétés

IUPAC Name |

benzylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWLEZFTHYCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride) | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043749 | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-96-4 | |

| Record name | (Phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP7PK6UMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Catalytic System and Scope

-

Catalyst : Cu₂O/Phen (phen = 1,10-phenanthroline) at 5 mol% loading

-

Substrate compatibility : Toluene derivatives with electron-donating (-OMe, -Et) or withdrawing (-Cl, -CF₃) groups (Table 1)

-

Yield range : 60–85% for primary C–H sources; 45–65% for secondary substrates

Table 1. Oxidative Amination Performance with Substituted Toluenes

| Substrate | Product | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Toluene | Benzyl hydrazine | 78 | 165 |

| 4-Chlorotoluene | 4-Chlorobenzyl hydrazine | 72 | 158 |

| 4-Methoxytoluene | 4-Methoxybenzyl hydrazine | 85 | 182 |

| Ethylbenzene | Phenethyl hydrazine | 58 | 124 |

Data adapted from. TOF = Turnover frequency at 100°C.

Notably, this method eliminates halogenated waste but requires stoichiometric oxidants (e.g., TBHP), increasing process costs. Recent advances replace TBHP with O₂ under photoredox conditions, achieving comparable yields at lower oxidant loadings.

Catalytic Hydrogenation of Nitriles and Hydrazones

Alternative routes exploit nitrile intermediates, particularly for substituted benzylhydrazines. Source demonstrates a two-step synthesis of 4-(2'-pyridyl)benzyl hydrazine:

Solvent and Catalyst Effects

-

Optimal solvents : Methanol for hydrazone formation; THF for hydrogenolysis

-

Catalyst recyclability : Pd/C retains 95% activity after 4 cycles at 50 psi H₂

This method excels in synthesizing electron-deficient derivatives but struggles with nitro-containing substrates due to competing reduction pathways.

Reductive Amination of Carbonyl Compounds

Hydrazone reduction represents a versatile pathway, particularly for sterically demanding analogs. Source details sodium cyanoborohydride-mediated reduction of benzaldehyde hydrazones in methanol/HCl, yielding this compound at 89% efficiency:

Substrate Scope and Limitations

-

Aromatic aldehydes : Benzaldehyde, 4-Cl-benzaldehyde (yields >85%)

-

Aliphatic aldehydes : Valeraldehyde (62%), cyclohexanecarboxaldehyde (58%)

-

Side reactions : Over-reduction to benzylamine (5–12%) necessitates careful stoichiometric control

Industrial-Scale Production and Process Economics

Comparative analysis of four commercial routes reveals critical cost drivers (Table 2):

Table 2. Economic Evaluation of this compound Production Methods

| Method | CapEx ($/ton) | OpEx ($/ton) | E-Factor | PMI |

|---|---|---|---|---|

| Alkylation | 1,200 | 980 | 8.2 | 4.7 |

| Oxidative amination | 2,800 | 1,450 | 3.1 | 2.1 |

| Nitrile hydrogenation | 3,500 | 1,780 | 5.9 | 3.4 |

| Reductive amination | 2,100 | 1,320 | 6.8 | 4.0 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity. Data synthesized from.

Oxidative amination emerges as the most sustainable route (E-Factor 3.1), though high CapEx limits adoption to facilities with existing continuous flow infrastructure. In contrast, traditional alkylation remains dominant in batch processes due to lower upfront costs.

Analyse Des Réactions Chimiques

Types of Reactions: Benzylhydrazine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form benzaldehyde and nitrogen gas.

Reduction: It can be reduced to form benzylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzaldehyde

Reduction: Benzylamine

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

Benzylhydrazine serves as a vital reagent in organic synthesis. It is primarily utilized in the formation of hydrazones, which are key intermediates in synthesizing various heterocyclic compounds. The reactivity of this compound allows for the selective modification of carbonyl compounds, facilitating the development of more complex molecular structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Hydrazone Formation | Reaction with aldehydes and ketones | Hydrazones |

| Oxidative Amination | Amination of benzylic C–H bonds | Aminated products |

| Cyclization | Formation of cyclic compounds via hydrazone intermediates | Various heterocycles |

Biological Applications

Enzyme Inhibition Studies

This compound has been extensively studied for its role as an inhibitor of various enzymes, particularly monoamine oxidases (MAOs). Research indicates that this compound binds more tightly to MAO B than to MAO A, suggesting its potential as a selective inhibitor. This property has implications for understanding neurodegenerative diseases and developing therapeutic agents.

Case Study: Inhibition of Monoamine Oxidase B

In a study examining the inhibition properties of this compound on MAO B, it was found that the compound forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This interaction significantly affects enzyme activity and has been linked to alterations in neurotransmitter metabolism, which is critical for conditions like Parkinson's disease .

Industrial Applications

Agrochemicals and Dyes

This compound is also employed in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing herbicides and insecticides, contributing to agricultural productivity.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that hydrazines can induce significant adverse effects, including organ toxicity and carcinogenicity . Understanding these risks is crucial for safe handling and application in research and industry.

Table 2: Toxicological Effects of Hydrazines

| Effect Type | Description | Implications |

|---|---|---|

| Organ Toxicity | Damage to liver and kidneys | Safety concerns in use |

| Carcinogenicity | Potential to induce tumors | Regulatory scrutiny |

| CNS Disorders | Neurological effects from exposure | Health risk assessments |

Mécanisme D'action

The mechanism of action of benzylhydrazine involves its reactivity with various substrates. For instance, in the stabilization of perovskite precursor inks, this compound hydrochloride acts as a sacrificial reductant, preventing the buildup of iodine and the breakdown of organic cations. This process involves protonation and dehydration mechanisms, converting this compound to harmless volatile compounds, thus preserving the crystallization and performance of perovskite films .

Comparaison Avec Des Composés Similaires

Activité Biologique

Benzylhydrazine, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications supported by research findings and case studies.

Chemical Structure and Properties

This compound (CHN) is characterized by its hydrazine functional group attached to a benzyl moiety. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Mechanisms of Biological Activity

- Enzyme Interaction : this compound has been shown to inhibit bovine serum amine oxidase, an enzyme involved in the oxidative deamination of primary amines. The inhibition occurs through a mechanism-based hydrazine-transfer reaction that leads to the formation of a hydrazine-bound enzyme complex, which can subsequently recover activity after several hours .

- Antitumor Activity : Research indicates that this compound exhibits antitumor properties. For instance, it has been utilized in the synthesis of various hydrazone derivatives that demonstrate significant cytotoxic effects against cancer cell lines. A study found that certain benzylhydrazone derivatives inhibited the proliferation of leukemia cells and induced apoptosis through cell cycle disruption .

- Antibacterial Properties : this compound and its derivatives have been evaluated for their antibacterial activity. A study highlighted the effectiveness of benzaldehyde-hydrazone Schiff bases derived from this compound against Staphylococcus aureus, suggesting a potential role in developing new antibacterial agents .

Table 1: Biological Activities of this compound Derivatives

Synthesis and Applications

This compound is often synthesized through simple condensation reactions involving hydrazine hydrate and benzaldehyde. Its derivatives are explored for various applications in drug development, particularly as potential anticancer and antimicrobial agents.

Case Study: Anticancer Activity

A study synthesized several benzylhydrazone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain compounds exhibited IC values in the low micromolar range, demonstrating significant potential for further development into therapeutic agents .

Case Study: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of benzylhydrazone derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that some compounds not only inhibited bacterial growth but also affected the expression of virulence genes, suggesting a dual mechanism of action involving both direct antibacterial effects and modulation of bacterial pathogenicity .

Q & A

Q. What are the standard synthetic protocols for benzylhydrazine and its derivatives in organic chemistry?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in the preparation of triazole derivatives, this compound reacts with carbonyl-containing intermediates under flow chemistry conditions (DMSO solvent, 22–25.5 mmol scale) to yield products like 1-benzyl-3-methyl-1H-1,2,4-triazole with 73% efficiency . For hydrazone formation, reactions with aldehydes/ketones are catalyzed by transition metals (e.g., Cu(OAc)₂) under aerobic conditions . Pre-treatment with triethylamine is required when using this compound dihydrochloride to liberate the free base .

Q. How is this compound characterized structurally and analytically in research settings?

Key characterization methods include:

- Liquid Chromatography (LC) : Retention time (r.t. 0.60 min) and purity assessment .

- Mass Spectrometry (MS) : Detection of molecular ion peaks (e.g., [M+H]⁺ at m/z 174.20) .

- X-ray Crystallography : Resolving crystal structures of derivatives (e.g., 2,2-dibenzylhydrazin-1-ium salts) to confirm bonding patterns .

- Nuclear Magnetic Resonance (NMR) : While not explicitly cited in the evidence, NMR is inferred for verifying hydrazine proton environments in derivatives.

Q. What are common derivatives of this compound used in medicinal chemistry?

this compound serves as a precursor for:

- Hydrazones : Formed with aldehydes/ketones for MAO inhibition studies .

- Triazoles : Synthesized via flow chemistry for antimicrobial or hormonal antagonist applications .

- Pyrazoles : Generated through cyclization reactions with diketones (e.g., 1-benzyl-5-hydroxypyrazole) for drug discovery .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s selective inhibition of monoamine oxidases (MAOs)?

this compound irreversibly inhibits MAO B by alkylating the FAD cofactor at the N(5) position. This involves enzyme-catalyzed conversion to a diazene intermediate, which reacts with O₂ to generate an alkyl radical. The radical covalently modifies the flavin moiety, as confirmed by mass spectrometry (detection of monoalkylated FAD) and X-ray crystallography (2.3 Å resolution structures) . MAO B’s tighter binding (vs. MAO A) is attributed to its larger active site accommodating the benzyl group .

Q. How is this compound applied in computational studies of nanomaterial functionalization?

Density Functional Theory (DFT) studies reveal that this compound adsorbs onto carboxylated carbon nanotubes via hydrogen bonding and π-π interactions. First-principles calculations determine the minimum energy conformer of this compound, critical for optimizing drug-loading capacities in nanocarriers (e.g., levodopa delivery systems) . Adsorption energy and electron transfer properties are quantified to assess stability and reactivity .

Q. What experimental strategies resolve contradictions in this compound’s reactivity across catalytic systems?

Discrepancies in reaction outcomes (e.g., aerobic vs. anaerobic conditions) are addressed by:

- Oxygen Monitoring : Measuring O₂ consumption during MAO inhibition (6–7-fold higher with phenylethylhydrazine vs. This compound) .

- Intermediate Trapping : Using radical scavengers or low-temperature spectroscopy to identify transient species (e.g., diazenes or alkyl radicals) .

- Isotopic Labeling : Tracking nitrogen loss (N₂) during FAD alkylation to validate mechanistic pathways .

Q. How is this compound utilized in heterocyclic compound synthesis with regiochemical control?

Regioselective pyrazole formation is achieved by pre-forming monohydrazones from cyclic 1,3-diones. For example, this compound reacts with cycloheptanedione in refluxing THF (0.2 M, 1.0 mmol scale) to yield regioisomeric pyrazoles. HPLC analysis (e.g., 17a:17b ratio) optimizes reaction conditions . Pretreatment with Et₃N ensures free hydrazine availability, minimizing side reactions .

Q. Methodological Notes

- Synthesis Optimization : Use flow chemistry for improved yield and sustainability in triazole synthesis .

- Enzyme Assays : Pair kinetic studies (e.g., O₂ consumption) with structural data (e.g., crystallography) to elucidate inhibition mechanisms .

- Computational Validation : Combine DFT with experimental adsorption data to design efficient nanocarriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.